molecular formula C14H20N2O3 B093903 m-Propionamidophenyl isobutylcarbamate CAS No. 17788-28-2

m-Propionamidophenyl isobutylcarbamate

Cat. No. B093903
CAS RN: 17788-28-2
M. Wt: 264.32 g/mol
InChI Key: ODFQZUUQCHERDV-UHFFFAOYSA-N
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Description

M-Propionamidophenyl isobutylcarbamate (also known as MPPIC) is a chemical compound that belongs to the class of carbamate pesticides. It is widely used in the agricultural industry to protect crops from insects and other pests. MPPIC is a white crystalline solid that is soluble in water and has a molecular weight of 291.4 g/mol. In recent years, MPPIC has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

MPPIC acts as a potent inhibitor of acetylcholinesterase (AChE), an enzyme that is essential for proper nerve function. By inhibiting AChE, MPPIC disrupts the transmission of nerve impulses, leading to paralysis and death of insects and other pests. This mechanism of action makes MPPIC an effective pesticide, but also raises concerns about its potential toxicity to humans and other non-target organisms.

Biochemical And Physiological Effects

MPPIC has been shown to have both acute and chronic toxic effects on humans and other animals. Acute exposure to MPPIC can cause symptoms such as nausea, vomiting, headache, and respiratory distress. Chronic exposure to MPPIC has been linked to neurological disorders, reproductive abnormalities, and cancer. Therefore, it is important to handle MPPIC with caution and follow proper safety protocols when working with this chemical.

Advantages And Limitations For Lab Experiments

MPPIC has several advantages as a research tool, including its low cost, high purity, and easy availability. However, it also has some limitations, such as its potential toxicity and limited solubility in certain solvents. Therefore, researchers must carefully consider the potential risks and benefits of using MPPIC in their experiments and take appropriate precautions to minimize any potential harm.

Future Directions

There are several future directions for research on MPPIC. One area of interest is the development of new pesticides that are more effective and less toxic than current options. Another area of research is the development of new antimicrobial agents based on the structure of MPPIC. Additionally, further studies are needed to determine the potential health effects of MPPIC exposure and to develop strategies for minimizing any potential harm.

Synthesis Methods

MPPIC can be synthesized by reacting 3-nitrobenzoyl chloride with isobutyl carbamate in the presence of triethylamine. The resulting intermediate is then reduced with hydrogen gas in the presence of palladium on carbon catalyst to yield MPPIC. This synthesis method is relatively simple and efficient, making MPPIC a cost-effective option for pesticide production.

Scientific Research Applications

MPPIC has been extensively studied for its potential applications in scientific research. It has been found to exhibit antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents. MPPIC has also been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro, and further studies are being conducted to determine its efficacy in vivo.

properties

CAS RN

17788-28-2

Product Name

m-Propionamidophenyl isobutylcarbamate

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

[3-(propanoylamino)phenyl] N-(2-methylpropyl)carbamate

InChI

InChI=1S/C14H20N2O3/c1-4-13(17)16-11-6-5-7-12(8-11)19-14(18)15-9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

ODFQZUUQCHERDV-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=CC=C1)OC(=O)NCC(C)C

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)OC(=O)NCC(C)C

Other CAS RN

17788-28-2

synonyms

Isobutylcarbamic acid 3-(propionylamino)phenyl ester

Origin of Product

United States

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